N-(tert-butyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide
描述
N-(tert-butyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide, also known as BAY 43-9006, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. It was first synthesized by Bayer AG and Onyx Pharmaceuticals in the early 2000s, and has since been the focus of numerous scientific studies.
作用机制
N-(tert-butyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide 43-9006 exerts its anti-tumor effects by inhibiting the activity of several key signaling pathways involved in tumor growth and angiogenesis. Specifically, it inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway, as well as VEGFR-2 and VEGFR-3, which are involved in the VEGF signaling pathway. By inhibiting these pathways, this compound 43-9006 is able to reduce tumor growth and angiogenesis, leading to decreased tumor size and improved patient outcomes.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have several biochemical and physiological effects, including inhibition of tumor growth and angiogenesis, induction of apoptosis, and inhibition of cell proliferation. Additionally, it has been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One advantage of N-(tert-butyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide 43-9006 is its specificity for certain signaling pathways, which allows for targeted inhibition of tumor growth and angiogenesis. Additionally, it has been shown to have a relatively low toxicity profile, making it a promising candidate for clinical use. However, one limitation of this compound 43-9006 is its potential for drug resistance, which may limit its effectiveness over time.
未来方向
There are several future directions for research on N-(tert-butyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide 43-9006. One area of focus is the development of combination therapies that may enhance its anti-tumor effects. Additionally, there is ongoing research into the potential use of this compound 43-9006 in the treatment of other diseases, such as inflammatory bowel disease and psoriasis. Finally, there is ongoing research into the mechanisms of drug resistance to this compound 43-9006, with the goal of developing strategies to overcome this limitation.
科学研究应用
N-(tert-butyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide 43-9006 has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the activity of several key signaling pathways involved in tumor growth and angiogenesis, including the RAF/MEK/ERK and VEGF/VEGFR pathways. As a result, this compound 43-9006 has been investigated as a potential treatment for a variety of cancers, including hepatocellular carcinoma, renal cell carcinoma, and melanoma.
属性
IUPAC Name |
N-tert-butyl-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S2/c1-16(2,3)17-24(20,21)12-5-6-14(23-4)13(11-12)15(19)18-7-9-22-10-8-18/h5-6,11,17H,7-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVDKVAUPOZGAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)SC)C(=O)N2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。